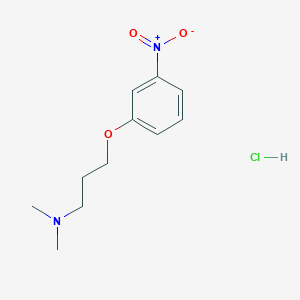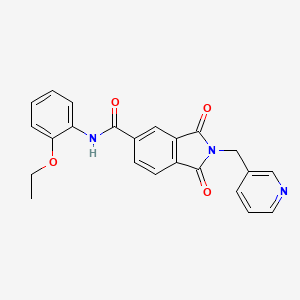
N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride
Descripción general
Descripción
N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride: is an organic compound with the molecular formula C11H16N2O3·HCl. This compound is characterized by the presence of a nitrophenoxy group attached to a propanamine backbone, with two methyl groups on the nitrogen atom. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.
Etherification: 3-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(3-nitrophenoxy)propan-1-amine.
Dimethylation: The resulting 3-(3-nitrophenoxy)propan-1-amine is then subjected to dimethylation using formaldehyde and formic acid to yield N,N-dimethyl-3-(3-nitrophenoxy)-1-propanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N,N-dimethyl-3-(3-nitrophenoxy)-1-propanamine N-oxide.
Reduction: N,N-dimethyl-3-(3-aminophenoxy)-1-propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparación Con Compuestos Similares
- N,N-dimethyl-3-(4-nitrophenoxy)-1-propanamine hydrochloride
- N,N-dimethyl-3-(2-nitrophenoxy)-1-propanamine hydrochloride
- N,N-dimethyl-3-(3-chlorophenoxy)-1-propanamine hydrochloride
Comparison: N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents or nitro group positions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-12(2)7-4-8-16-11-6-3-5-10(9-11)13(14)15;/h3,5-6,9H,4,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNWKYIBYWTNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethoxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4399317.png)
![1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one](/img/structure/B4399320.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4399328.png)
![[3-[(4-Nitrophenyl)carbamoyl]phenyl] acetate](/img/structure/B4399333.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4399337.png)
![1-[2-(2-Phenylmethoxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4399346.png)

![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4399352.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)

![1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4399379.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)
